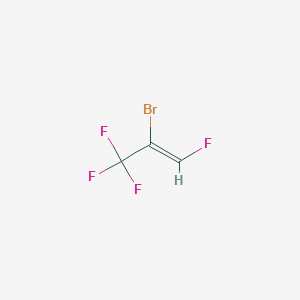

(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene

Vue d'ensemble

Description

(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a propene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene typically involves the halogenation of fluorinated alkenes. One common method is the addition of bromine to 1,3,3,3-tetrafluoropropene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to maintain high efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Des Réactions Chimiques

Dehydrohalogenation and Elimination Reactions

This compound undergoes HBr elimination under basic conditions to form polyfluorinated allenes or conjugated dienes. For example:

-

Treatment with aqueous potassium hydroxide (KOH) at elevated temperatures yields 1,3,3,3-tetrafluoroallene (CF₂=C=CF₂) as a primary product .

-

Higher temperatures (200–400°C) in the presence of FeCl₃ or Cr₂O₃ catalysts promote further elimination, producing 1,3,3,3-tetrafluoropropene (HFO-1234ze) .

Table 1: Dehydrohalogenation Conditions and Outcomes

| Catalyst | Temperature (°C) | Product | Key Application |

|---|---|---|---|

| KOH (aqueous) | 80–100 | CF₂=C=CF₂ | Intermediate for diene synthesis |

| FeCl₃ | 300–400 | CF₃CF=CH₂ (HFO-1234ze) | Refrigerant precursor |

Coupling Reactions

The bromine atom facilitates Ullmann-type couplings with transition metals:

-

Reaction with copper powder in dioxane forms 1,1,3,3,4,4,5,5-octafluorohexa-1,5-diene through dimerization .

-

Zinc-mediated coupling produces 1,1,3,3,4,4-hexafluoropenta-1,4-diene , a precursor for fluoropolymer synthesis .

Key Reaction Pathway:

2 (1Z)-2-Br-C₃F₄ + 2 Cu → F₂C=CF-CF=CF₂ + 2 CuBr

Free Radical Additions

In the presence of benzoyl peroxide (BPO), this compound participates in radical chain reactions with fluorinated alkenes:

-

Reaction with CF₂Br₂ yields CF₂BrCH₂CF₂Br and CF₂BrCH₂CF₂CH₂CF₂Br as major products .

-

These adducts serve as intermediates for synthesizing bromine-terminated fluorotelomers.

Stereochemical Considerations

The Z-configuration of the double bond influences reaction outcomes:

-

Steric effects from the 1,3,3,3-fluorine arrangement favor cis-elimination pathways during dehydrobromination .

-

Selectivity in coupling reactions is enhanced by the spatial orientation of substituents .

Research Gaps and Challenges

Applications De Recherche Scientifique

Key Chemical Reactions

The compound can undergo several types of reactions:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles.

- Addition Reactions : The double bond in the propene can participate in addition reactions.

- Elimination Reactions : Under specific conditions, it can form different alkenes through elimination.

Chemistry

(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

Research indicates that fluorinated compounds can significantly impact biological systems. This compound is being studied for its interactions with enzymes and receptors. The presence of fluorine enhances the compound's stability and reactivity, making it a candidate for studying biochemical pathways.

Medicine

Ongoing research is investigating the potential use of this compound in pharmaceuticals. Its unique properties may lead to the development of new drugs with improved efficacy and reduced side effects. For instance, studies are exploring its role in creating inhalable formulations that utilize its low global warming potential as an alternative propellant .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials such as polymers and surfactants. Its unique chemical properties make it suitable for various formulations in manufacturing processes .

Case Study 1: Pharmaceutical Development

A study conducted on the use of this compound in drug formulation demonstrated its effectiveness as a stabilizing agent in inhalable medications. The research showed that formulations containing this compound exhibited enhanced stability and bioavailability compared to traditional formulations .

Case Study 2: Environmental Impact Assessment

Research evaluating the environmental impact of fluorinated compounds identified this compound as a viable alternative to high-GWP substances in aerosol applications. This study emphasized its potential role in reducing the carbon footprint associated with inhalable drug delivery systems while maintaining therapeutic efficacy .

Mécanisme D'action

The mechanism by which (1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The bromine atom can also play a role in modulating the compound’s activity by influencing its electronic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-bromo-1,1,1,2-tetrafluoropropane

- 1,1,1,3-tetrafluoropropene

- 2-chloro-1,3,3,3-tetrafluoroprop-1-ene

Uniqueness

(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene is unique due to the specific arrangement of bromine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Activité Biologique

(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene is an organofluorine compound notable for its unique chemical structure, which includes both bromine and fluorine substituents. Its molecular formula is , and it has a molecular weight of 192.94 g/mol. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound's stability and reactivity, allowing it to participate in various biochemical pathways. The bromine atom may modulate the compound's activity by influencing its electronic properties, which can affect how it interacts with biological systems.

Toxicological Profile

Research indicates that this compound exhibits potential toxicity. It has been classified with hazard statements indicating that it can cause skin irritation (H315) and serious eye irritation (H319) upon exposure . Such toxicity profiles necessitate careful handling in laboratory settings.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzyme activities related to metabolic pathways. For instance, it was found to affect cytochrome P450 enzymes involved in drug metabolism .

- Receptor Binding : Research has shown that this compound can bind to certain receptors in cellular membranes, influencing signaling pathways crucial for cell function and survival. This interaction may lead to alterations in cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|

| This compound | C₃HBrF₄ | 192.94 g/mol | Enzyme inhibition; receptor binding |

| 2-bromo-1,1,1,2-tetrafluoropropane | C₃HBrF₄ | 192.94 g/mol | Less studied; potential for similar activities |

| 1-bromo-2-fluoro-1-(trifluoromethyl)ethene | C₄BrF₅ | 241.94 g/mol | Investigated for industrial applications |

This table highlights that while these compounds share some structural similarities and molecular weights, their biological activities can differ significantly based on their specific substituents and configurations.

Applications in Scientific Research

This compound serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its unique properties make it particularly useful in:

- Medicinal Chemistry : Ongoing research aims to explore its potential as a pharmaceutical agent with improved efficacy and reduced side effects compared to existing drugs.

- Material Science : The compound's characteristics are being investigated for applications in the development of specialty chemicals and materials such as polymers and surfactants .

Propriétés

IUPAC Name |

(Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF4/c4-2(1-5)3(6,7)8/h1H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAJMLHFWTWPES-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Br)\F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396716-43-1 | |

| Record name | 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.